2-Propoxyethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxyethyl prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a vinyl group (two carbon atoms double-bonded to each other) directly attached to the carbonyl carbon of the ester group . Acrylates are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness .
Vorbereitungsmethoden
2-Propoxyethyl prop-2-enoate can be synthesized through various methods. One common method involves the esterification of propoxyethanol with acrylic acid under acidic conditions. The reaction typically uses sulfuric acid or p-toluenesulfonic acid as a catalyst . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. Another method includes the transesterification of ethyl prop-2-enoate with propoxyethanol .
Analyse Chemischer Reaktionen
2-Propoxyethyl prop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization, forming polyacrylates.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in electrophilic addition reactions.
Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include polyacrylates and substituted acrylates .
Wissenschaftliche Forschungsanwendungen
2-Propoxyethyl prop-2-enoate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 2-Propoxyethyl prop-2-enoate primarily involves its ability to polymerize and form polyacrylates. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high absorbency and flexibility, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
2-Propoxyethyl prop-2-enoate can be compared with other acrylates such as methyl prop-2-enoate and ethyl prop-2-enoate. While all these compounds share the vinyl group and ester functionality, this compound is unique due to the presence of the propoxyethyl group, which imparts different physical and chemical properties. For example, it has a higher molecular weight and different solubility characteristics compared to methyl and ethyl prop-2-enoate .
Similar compounds include:
Methyl prop-2-enoate:
Ethyl prop-2-enoate:
2-Ethyl hexyl prop-2-enoate: Used in the production of flexible and tough polymers for various industrial applications.
Eigenschaften
CAS-Nummer |
86351-09-9 |
---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-propoxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-10-6-7-11-8(9)4-2/h4H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
ACHWNFGWACZQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.